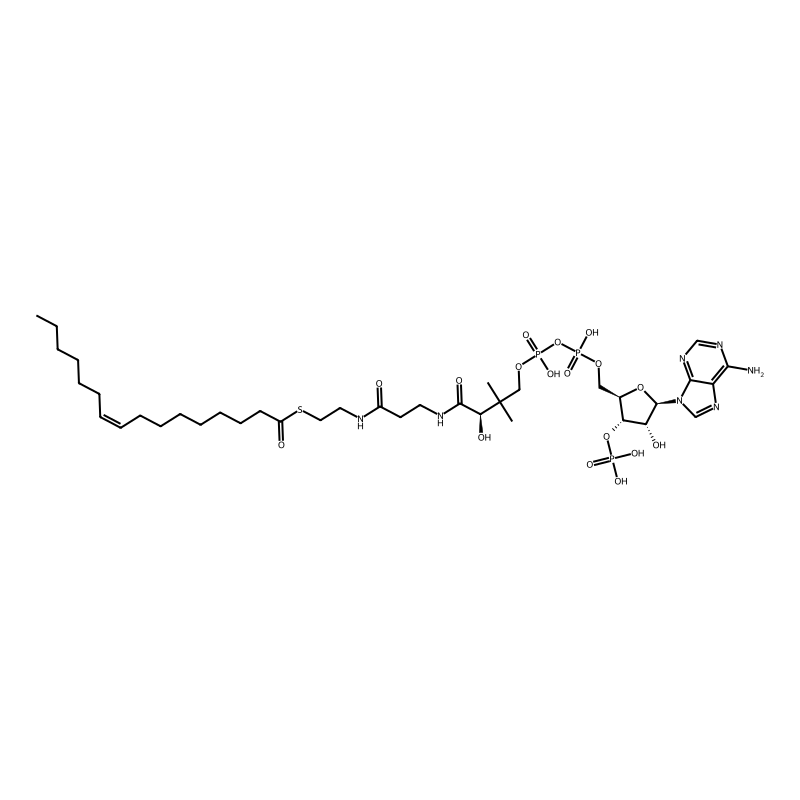

palmitoleoyl-CoA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Palmitoleoyl-CoA is the activated, thioester form of palmitoleic acid (C16:1), a key monounsaturated long-chain fatty acid in cellular metabolism. It functions as a critical intermediate in the synthesis of complex lipids, a substrate for enzymatic reactions, and a precursor to signaling molecules. Unlike its saturated counterpart, palmitoyl-CoA (C16:0), or the longer-chain monounsaturated oleoyl-CoA (C18:1), the specific combination of a 16-carbon chain and a cis-Δ9 double bond in palmitoleoyl-CoA dictates its unique metabolic fate and biological activity, making it a non-interchangeable tool for specific biochemical investigations.

Substituting palmitoleoyl-CoA with seemingly similar fatty acyl-CoAs introduces critical experimental variables that can invalidate results. Enzymes involved in lipid metabolism, such as diacylglycerol acyltransferases (DGATs), exhibit strong substrate specificity based on both acyl chain length and saturation. Using palmitoyl-CoA (C16:0) instead of palmitoleoyl-CoA (C16:1) will fail to replicate pathways dependent on monounsaturation. Conversely, using oleoyl-CoA (C18:1) can lead to significantly different rates of incorporation into complex lipids due to enzymatic preference for C18 versus C16 chains. Furthermore, the downstream signaling effects are profoundly different; palmitoleoyl-CoA is the precursor to the lipokine palmitoleate, which has distinct metabolic regulatory roles not shared by palmitate or oleate, making precise substrate selection essential for reproducibility in metabolic and cell signaling research.

References

- [6] Chen, G., et al. Thraustochytrid diacylglycerol acyltransferase 2 with broad substrate specificity strongly increases oleic acid content in engineered Arabidopsis thaliana seeds. Journal of Experimental Botany, 64(12), 3669-3679 (2013).

- [11] Frigolet, M. E., & Gutiérrez-Aguilar, R. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease. Advances in Nutrition, 8(1), 173S-181S (2017).

- [15] Frigolet, M. E., & Gutiérrez-Aguilar, R. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease. Advances in Nutrition, 8(1), 173S–181S (2017).

- [20] Liu, L., et al. Systematic analysis of the Diacylglycerol acyltransferase (DGAT) genes in oat and functional characterization of AsDGAT2-1 involved in oil accumulation and cold stress tolerance. BMC Plant Biology, 24(1), 11 (2024).

Distinct Inhibitory Profile Against Human Lipoxygenase (h5-LOX)

In comparative assays against human 5-lipoxygenase (h5-LOX), an enzyme central to inflammatory pathways, palmitoleoyl-CoA demonstrates significantly stronger inhibition than its C18 counterparts. Palmitoleoyl-CoA (C16:1) exhibited an IC50 of 2.0 µM, which is over 25-fold more potent than the weak inhibition shown by oleoyl-CoA (C18:1) and stearoyl-CoA (C18:0), both of which had IC50 values greater than 50 µM. Its saturated C16 analog, palmitoyl-CoA, was also a potent inhibitor (IC50 = 3.3 µM) but was still 1.65-fold less potent than palmitoleoyl-CoA.

| Evidence Dimension | Enzyme Inhibition (IC50) |

| Target Compound Data | 2.0 ± 0.4 µM |

| Comparator Or Baseline | Oleoyl-CoA: >50 µM; Stearoyl-CoA: >50 µM; Palmitoyl-CoA: 3.3 ± 0.3 µM |

| Quantified Difference | >25x more potent than C18 analogs; 1.65x more potent than its saturated C16 analog |

| Conditions | Assay against human 5-lipoxygenase (h5-LOX) in vitro. |

For screening inhibitors or studying the regulation of leukotriene synthesis, using C18 acyl-CoAs would fail to reveal the potent inhibitory effects specific to C16 structures, making palmitoleoyl-CoA a critical tool.

Precursor Suitability: Essential for Biosynthesis of the Lipokine Palmitoleate

Palmitoleoyl-CoA is the direct biosynthetic precursor to the fatty acid palmitoleate (16:1n-7), which functions as a lipokine—a lipid hormone released by adipose tissue that regulates systemic metabolism. Studies have established that this specific lipokine improves hepatic and muscle insulin sensitivity and suppresses inflammation. In contrast, palmitoyl-CoA is the precursor to palmitate (16:0), a saturated fatty acid widely recognized for its pro-inflammatory and insulin-desensitizing effects. This functional opposition means that substituting palmitoleoyl-CoA with palmitoyl-CoA in cellular models would produce opposite and misleading biological outcomes.

| Evidence Dimension | Biological Function of Downstream Product |

| Target Compound Data | Precursor to an insulin-sensitizing, anti-inflammatory lipokine (palmitoleate). |

| Comparator Or Baseline | Palmitoyl-CoA: Precursor to a pro-inflammatory, insulin-desensitizing saturated fatty acid (palmitate). |

| Quantified Difference | Qualitatively opposite effects on metabolic health. |

| Conditions | Cellular and systemic metabolism in vivo and in vitro models. |

Procurement of palmitoleoyl-CoA is non-negotiable for any research into the beneficial signaling roles of adipose-derived lipids, as its saturated counterpart induces the pathological states that are often being studied.

Differential Substrate for Diacylglycerol Acyltransferase (DGAT) Enzymes

Diacylglycerol acyltransferase (DGAT) enzymes, which catalyze the final step of triglyceride synthesis, show strong preferences for the chain length of their acyl-CoA substrates. For example, DGAT2 from Thraustochytrium aureum, when assayed with a mixed diacylglycerol substrate, exhibited significantly higher activity with C18 acyl-CoAs compared to C16 acyl-CoAs. The enzyme's activity with oleoyl-CoA (C18:1) was approximately 220 pmol/mg/min. In contrast, its activity with the saturated C16 analog, palmitoyl-CoA, was only 130 pmol/mg/min, demonstrating a ~1.7-fold preference for the C18 chain over the C16 chain. This highlights the non-interchangeability of different chain-length acyl-CoAs in lipid biosynthesis assays.

| Evidence Dimension | Enzyme Activity (pmol TAG/mg protein/min) |

| Target Compound Data | Inferred to be similar to C16:0 (~130 pmol/mg/min) |

| Comparator Or Baseline | Oleoyl-CoA (C18:1): ~220 pmol/mg/min; Palmitoyl-CoA (C16:0): ~130 pmol/mg/min |

| Quantified Difference | Enzyme shows an approx. 1.7-fold higher activity with C18:1 vs C16:0 acyl-CoA. |

| Conditions | In vitro DGAT assay using microsomal protein from recombinant yeast expressing TaDGAT2. |

To accurately model or quantify triglyceride synthesis involving C16 fatty acids, using the correct C16:1 acyl-CoA is essential, as substituting with the more commonly used oleoyl-CoA would artificially inflate reaction rates.

Investigating the Regulation of Inflammatory Pathways by Lipid Mediators

This compound is the correct choice for studies aiming to differentiate the regulatory roles of C16 versus C18 acyl-CoAs on inflammatory enzymes like 5-lipoxygenase. Its demonstrated high potency compared to oleoyl-CoA allows for precise dissection of chain-length-specific allosteric regulation.

Modeling the Endocrine Function of Adipose Tissue

Palmitoleoyl-CoA is essential for in vitro and cell-based studies on the synthesis and signaling of the lipokine palmitoleate. Using this specific precursor is required to accurately replicate the beneficial metabolic effects, such as improved insulin sensitivity, which are directly opposite to the effects induced by its saturated counterpart, palmitoyl-CoA.

Characterizing Substrate Specificity of Acyltransferases in Lipid Synthesis

This substrate is necessary for kinetic assays of enzymes like DGAT or other acyltransferases where the specific contribution of C16:1 fatty acids to complex lipid synthesis is being quantified. Substituting with oleoyl-CoA would obscure the enzyme's natural preference and lead to inaccurate kinetic parameters.

References

- [5] Miller, B. R., et al. Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. Molecules, 28(13), 5143 (2023).

- [6] Chen, G., et al. Thraustochytrid diacylglycerol acyltransferase 2 with broad substrate specificity strongly increases oleic acid content in engineered Arabidopsis thaliana seeds. Journal of Experimental Botany, 64(12), 3669-3679 (2013).

- [11] Frigolet, M. E., & Gutiérrez-Aguilar, R. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease. Advances in Nutrition, 8(1), 173S-181S (2017).

- [15] Frigolet, M. E., & Gutiérrez-Aguilar, R. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease. Advances in Nutrition, 8(1), 173S–181S (2017).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

Dates

Explore Compound Types